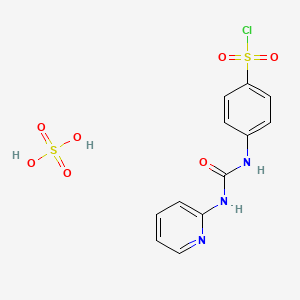

4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate is a complex organic compound with the molecular formula C12H12ClN3O7S2 and a molecular weight of 409.82 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl chloride with pyridine-2-carboxylic acid to form the intermediate 4-(pyridin-2-yl)ureidobenzene-1-sulfonyl chloride. This intermediate is then treated with sulfuric acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Chemical Reactions Analysis

4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid derivatives.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can modify the active site of an enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar compounds to 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate include:

4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonic acid: This compound lacks the chloride group and is less reactive.

4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl fluoride: This compound has a fluoride group instead of a chloride group, which alters its reactivity and applications.

4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl bromide: Similar to the chloride derivative but with different reactivity due to the presence of a bromide group.

The uniqueness of this compound lies in its specific reactivity and the balance of its chemical properties, making it suitable for a wide range of applications in research and industry.

Biological Activity

4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate, with a CAS number of 811842-68-9, is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

- Molecular Formula : C12H12ClN3O7S

- Molecular Weight : 409.82 g/mol

- Structure : The compound features a pyridine ring and a sulfonamide group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. Research indicates that compounds in this class may exhibit:

- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

- Cell Cycle Disruption : Studies have indicated that related sulfonamide derivatives can disrupt cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells .

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound and its analogs. Below are summarized findings from relevant research:

Antiproliferative Activity

A study evaluating various sulfonamide derivatives demonstrated that many exhibited strong antiproliferative effects across multiple cancer cell lines. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity against tumor cells .

Table 1: Antiproliferative Activity Summary

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | MCF7 (Breast Carcinoma) |

| PIB-SO Derivative | 0.5 | HT-29 (Colon Carcinoma) |

| CA-4 | 0.3 | M21 (Skin Melanoma) |

Case Studies

- Anticancer Potential : In a study involving the chick chorioallantoic membrane (CAM), several derivatives similar to this compound demonstrated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 .

- Antimicrobial Activity : Research on related pyridinyl sulfonamides has shown promising antimicrobial properties, with effective inhibition against various bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential in this area .

Properties

IUPAC Name |

4-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)10-6-4-9(5-7-10)15-12(17)16-11-3-1-2-8-14-11;1-5(2,3)4/h1-8H,(H2,14,15,16,17);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCVGAVRLQJTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.